molecular formula C11H16O3 B6333154 3-(2-Furyl)-propanoic acid tert-butyl ester CAS No. 1339475-70-5

3-(2-Furyl)-propanoic acid tert-butyl ester

Cat. No.: B6333154
CAS No.: 1339475-70-5
M. Wt: 196.24 g/mol
InChI Key: HLNZHGQSEKFPOL-UHFFFAOYSA-N
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Description

3-(2-Furyl)-propanoic acid tert-butyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a furan ring, a propanoic acid moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)-propanoic acid tert-butyl ester typically involves the esterification of 3-(2-Furyl)-propanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

3-(2-Furyl)-propanoic acid+tert-butyl alcoholacid catalyst3-(2-Furyl)-propanoic acid tert-butyl ester+water\text{3-(2-Furyl)-propanoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(2-Furyl)-propanoic acid+tert-butyl alcoholacid catalyst​3-(2-Furyl)-propanoic acid tert-butyl ester+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)-propanoic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: 3-(2-Furyl)-propanol.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

3-(2-Furyl)-propanoic acid tert-butyl ester has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-propanoic acid tert-butyl ester depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, which can modulate physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Furyl)-propanoic acid methyl ester
  • 3-(2-Furyl)-propanoic acid ethyl ester
  • 3-(2-Furyl)-propanoic acid isopropyl ester

Uniqueness

3-(2-Furyl)-propanoic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which imparts steric hindrance and can influence the compound’s reactivity and stability. This makes it distinct from other esters of 3-(2-Furyl)-propanoic acid, which may have different physical and chemical properties.

Properties

IUPAC Name

tert-butyl 3-(furan-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-11(2,3)14-10(12)7-6-9-5-4-8-13-9/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNZHGQSEKFPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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